The linkable PD173955 analogue is a modified version of the original PD173955 compound, where the methylmercapto group has been replaced by an aminomethyl group. This compound falls under the category of pyridopyrimidine derivatives and is associated with dichlorobenzene structures. PD173955 has garnered attention for its potential applications in cancer research, particularly targeting chronic myelogenous leukemia by inhibiting the Bcr-Abl tyrosine kinase, which plays a crucial role in the disease's pathology .
The linkable PD173955 analogue is derived from PD173955, which has been extensively studied for its kinase inhibition properties. It is classified as a small-molecule inhibitor, specifically designed to interact with protein kinases. Its structural modifications enhance its binding capabilities and specificity towards inactive conformations of kinases, making it a valuable tool in both biochemical and pharmaceutical research .
The synthesis of the linkable PD173955 analogue typically involves a series of chemical reactions that modify the parent compound to enhance its binding properties. The process can include:
Recent advancements in synthetic methodologies have streamlined the production of this analogue, focusing on one-step synthesis techniques that minimize by-products and increase yield. Computational tools are also employed to predict feasible synthetic routes based on existing chemical databases, ensuring efficient synthesis planning .
The molecular structure of the linkable PD173955 analogue features a pyridopyrimidine core with specific functional groups that enhance its interaction with target kinases. The presence of dichlorobenzene contributes to its hydrophobic characteristics, which are essential for binding affinity.
Key structural data include:
The linkable PD173955 analogue participates in several chemical reactions that are critical for its activity as a kinase inhibitor. These include:
Kinetic studies demonstrate that this analogue binds effectively to both active and inactive forms of kinases, which is crucial for its therapeutic potential in treating diseases like chronic myelogenous leukemia .
The mechanism of action for the linkable PD173955 analogue involves:
Experimental data indicate that this compound exhibits a high affinity for Bcr-Abl tyrosine kinase, effectively inhibiting its activity even in resistant forms .
Relevant analyses have shown that modifications to the structure can significantly impact both solubility and reactivity profiles, which are crucial for drug formulation .
The linkable PD173955 analogue has several scientific applications:
The design of PD173955 analogues focuses on optimizing three domains of the parent molecule: the dichlorophenyl "head", pyridopyrimidine "core", and methylthiophenyl "tail" (Figure 1). Modifications aim to balance kinase affinity, physicochemical properties, and versatility for conjugation.
Key Structural Alterations and Biochemical Outcomes:
Table 1: Impact of Structural Modifications on PD173955 Biochemical Properties
Analogue | Structural Change | Abl Ki (nM) | Solubility vs. PD173955 | Primary Consequence |
---|---|---|---|---|
PD173955 | Parent compound | 0.5 | Baseline | High potency, low solubility |
PDC (e.g., 7a) | -CH₂- insertion in aniline linker | 100 | ↑↑↑ | ~200-fold ↓ affinity; imatinib-like potency |
7b | 2-Cl removal | ~5 | ↔ | ~10-fold ↓ affinity |
7c | 2,6-diCl → phenyl | >50 | ↔ | >100-fold ↓ affinity |
Amino-PD | SCH₃ → NH₂ | 0.05 | ↑↑ | 10-fold ↑ potency; ↑ water solubility |
Glycyl-PD | SCH₃ → NHCH₂COOH | ~0.5 | ↑↑↑ | Retained potency; ↑↑ solubility |
Linkable PD173955 analogues incorporate chemoselective handles—primarily amino (-NH₂) and glycyl (-NHCH₂COOH) groups—at the methylthiophenyl "tail". This region projects into solvent-exposed space in kinase complexes, minimizing disruption of core inhibitory interactions when modified [1] [2]. These groups serve two strategic purposes:
1. Enabling Conjugation Without Compromising Target Engagement
2. Facilitating Fragment-Based Drug Design (FBDD)
The "linkable" nature of these analogues allows them to serve as starting points for FBDD:
Table 2: Functional Groups in Linkable Analogues and Their Applications
Functional Group | Conjugation Chemistry | Example Analogues | Application in Drug Design |
---|---|---|---|
-NH₂ (Amino) | Acylation, reductive amination | DV2-103, Amino-PD | Kinase-inactive probes; BACE1 modulators [2] |
-NHCH₂COOH (Glycyl) | Carbodiimide coupling | Glycyl-PDC, Glycyl-PD | Antibody-drug conjugates; BBB penetration [1] [7] |
-SO₂CH₃ (Sulfonyl) | Nucleophilic substitution | Sulfone-PD | Intermediate for amine coupling [1] |
3. Addressing Kinase Promiscuity
PD173955 inhibits Src family kinases with similar potency to Abl, contributing to toxicity. Linkable analogues enable the synthesis of bifunctional molecules where the PD pharmacophore is tethered to selectivity filters:
Kinase Selectivity Profile Comparison
Compound | Abl IC₅₀ (nM) | Src IC₅₀ (nM) | Src/Abl Ratio |
---|---|---|---|
PD173955 | 0.5 | 0.7 | 1.4 |
Amino-PD | 0.05 | 0.4 | 8.0 |
Glycyl-PDC | 100 | 800 | 8.0 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7